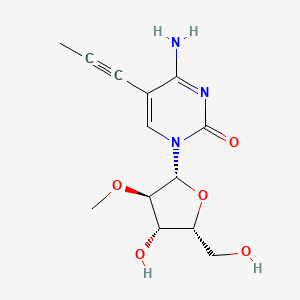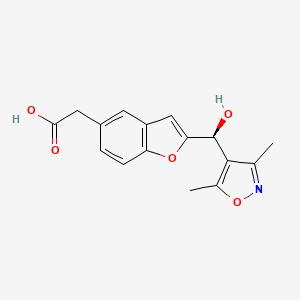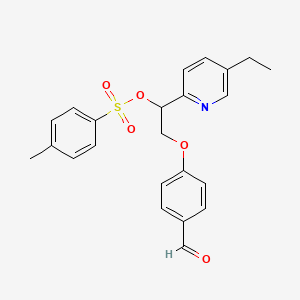
2'-O-Methyl-5-propynylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Methyl-5-propynylcytidine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of cytidine, where the ribose sugar is methylated at the 2’ position and the cytosine base is substituted with a propynyl group at the 5 position. These modifications confer unique properties to the nucleoside, making it valuable for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-propynylcytidine typically involves multiple steps, starting from commercially available cytidine. The key steps include:
Methylation at the 2’ Position: This is achieved by protecting the hydroxyl groups of cytidine, followed by selective methylation at the 2’ position using methyl iodide in the presence of a base like sodium hydride.
Introduction of the Propynyl Group: The 5 position of the cytosine base is then modified by introducing a propynyl group. This can be done using a palladium-catalyzed coupling reaction with a suitable propynyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents, controlling reaction temperatures, and employing efficient purification techniques like column chromatography.
Automation and Scale-Up: Utilizing automated synthesizers and reactors to scale up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
2’-O-Methyl-5-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and propynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the propynyl group, such as alkanes.
Substitution Products: Nucleosides with different functional groups replacing the methyl or propynyl groups.
科学的研究の応用
2’-O-Methyl-5-propynylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Used in the production of nucleic acid-based materials and as a standard in analytical techniques.
作用機序
The mechanism by which 2’-O-Methyl-5-propynylcytidine exerts its effects involves:
Molecular Targets: The compound interacts with nucleic acids, influencing their structure and stability.
Pathways Involved: It can modulate gene expression by affecting RNA processing and translation. The methyl and propynyl modifications enhance the stability and binding affinity of the nucleoside to its targets.
類似化合物との比較
Similar Compounds
- 2’-O-Methyl-5-hydroxymethylcytidine
- 2’-O-Methyl-5-formylcytidine
- 2’-O-Propargyl-5-methylisocytidine
Uniqueness
2’-O-Methyl-5-propynylcytidine is unique due to the combination of methylation at the 2’ position and the propynyl group at the 5 position. This dual modification provides enhanced stability and unique binding properties compared to other similar compounds.
特性
分子式 |
C13H17N3O5 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |
InChIキー |
RDNYOZGTGXUIIY-DTHBNOIPSA-N |
異性体SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
正規SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)


![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)

